molecular formula C9H12ClFN2O B1380111 2-amino-5-fluoro-N,N-dimethylbenzamide hydrochloride CAS No. 1803583-95-0

2-amino-5-fluoro-N,N-dimethylbenzamide hydrochloride

Cat. No.: B1380111
CAS No.: 1803583-95-0
M. Wt: 218.65 g/mol
InChI Key: WPDFIXCQNQIJGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-5-fluoro-N,N-dimethylbenzamide hydrochloride is a chemical compound with the molecular formula C9H12ClFN2O and a molecular weight of 218.66 g/mol . It is a derivative of benzamide, characterized by the presence of an amino group at the second position, a fluorine atom at the fifth position, and two methyl groups attached to the nitrogen atom of the amide group. This compound is typically used in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-amino-5-fluoro-N,N-dimethylbenzamide hydrochloride involves several steps. One common method includes the following steps:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

2-amino-5-fluoro-N,N-dimethylbenzamide hydrochloride can undergo various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-amino-5-fluoro-N,N-dimethylbenzamide hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-5-fluoro-N,N-dimethylbenzamide hydrochloride involves its interaction with specific molecular targets. The amino and fluorine groups play crucial roles in binding to target proteins or enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

2-amino-5-fluoro-N,N-dimethylbenzamide hydrochloride can be compared with other similar compounds such as:

    2-amino-5-fluorobenzamide: Lacks the dimethyl groups on the amide nitrogen.

    2-amino-5-chloro-N,N-dimethylbenzamide: Has a chlorine atom instead of a fluorine atom.

    2-amino-5-methyl-N,N-dimethylbenzamide: Has a methyl group instead of a fluorine atom.

The presence of the fluorine atom in this compound imparts unique properties, such as increased electronegativity and potential for specific interactions with biological targets .

Properties

IUPAC Name

2-amino-5-fluoro-N,N-dimethylbenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O.ClH/c1-12(2)9(13)7-5-6(10)3-4-8(7)11;/h3-5H,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPDFIXCQNQIJGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C=CC(=C1)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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